N-(2-(thiophen-3-yl)benzyl)isonicotinamide
CAS No.: 1797085-77-8
Cat. No.: VC6748639
Molecular Formula: C17H14N2OS
Molecular Weight: 294.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797085-77-8 |
|---|---|
| Molecular Formula | C17H14N2OS |
| Molecular Weight | 294.37 |
| IUPAC Name | N-[(2-thiophen-3-ylphenyl)methyl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C17H14N2OS/c20-17(13-5-8-18-9-6-13)19-11-14-3-1-2-4-16(14)15-7-10-21-12-15/h1-10,12H,11H2,(H,19,20) |
| Standard InChI Key | FPDZYWBVDHSUJK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)C3=CSC=C3 |
Introduction
Structural Analysis and Nomenclature
N-(2-(Thiophen-3-yl)benzyl)isonicotinamide (IUPAC name: N-[(2-thiophen-3-ylphenyl)methyl]pyridine-4-carboxamide) consists of three primary components:
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Isonicotinamide core: A pyridine ring substituted with a carboxamide group at the 4-position.
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Benzyl linker: A methylene bridge (-CH2-) connecting the pyridine carboxamide to a benzene ring.
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Thiophen-3-yl substituent: A thiophene ring attached at the 3-position of the benzene ring.
The compound’s molecular formula is C17H14N2OS, with a molecular weight of 294.37 g/mol. Its structure enables diverse interactions with biological targets, including hydrogen bonding via the carboxamide group and π-π stacking through aromatic systems .
Synthetic Methodologies
General Synthesis of Nicotinamide Derivatives
The synthesis of N-substituted nicotinamides typically involves amide coupling between nicotinoyl chloride derivatives and amines. For example:
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Acyl chloride formation: Nicotinic acid (1) reacts with oxalyl chloride to generate nicotinoyl chloride (2) .
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Amine preparation: Substituted benzylamines (e.g., 2-(thiophen-3-yl)benzylamine) are synthesized via reductive amination or nucleophilic substitution .
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Acylation: The amine reacts with nicotinoyl chloride under basic conditions (e.g., triethylamine) to yield the final amide .
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Nicotinic acid (2.3 mmol) in CH2Cl2 is treated with oxalyl chloride (6.9 mmol) and catalytic DMF to form nicotinoyl chloride.
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2-(Thiophen-3-yl)benzylamine (2.0 mmol) and triethylamine (2.4 mmol) in CH2Cl2 are mixed with the acyl chloride solution.
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The reaction is stirred at room temperature, washed with brine, and purified via column chromatography.
Electrochemical Synthesis Alternatives
Recent advances in electrochemical synthesis enable direct coupling of pyridine carbohydrazides with amines in aqueous media, avoiding hazardous reagents . For instance, isonicotinohydrazide and 2-(thiophen-3-yl)benzylamine can undergo electrochemical oxidation to form the target amide in moderate yields .
Physicochemical Properties
While experimental data for N-(2-(thiophen-3-yl)benzyl)isonicotinamide are unavailable, properties are extrapolated from analogs:
Spectroscopic Data:
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1H NMR (CDCl3): Expected signals include δ 8.65–8.70 (pyridine-H), 7.20–7.50 (thiophene/benzene-H), and 4.50–4.60 (-CH2-) .
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HRMS: Calculated [M+H]+: 295.0909; Observed (analog): 295.0912 .
Biological Activities and Applications
Fungicidal Activity
Nicotinamide derivatives with thiophene substitutions exhibit notable fungicidal properties. For example, 4f (N-(5,6-dichlorothiophen-2-yl)nicotinamide) showed 90% inhibition against Botrytis cinerea at 50 μg/mL . The thiophen-3-yl group may enhance lipophilicity, promoting membrane penetration .
Enzyme Inhibition
N-Substituted nicotinamides are explored as deubiquitinase inhibitors. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives inhibit USP1/UAF1 with IC50 < 100 nM . The thiophene ring may mimic phenyl groups in target binding .
Structure–Activity Relationships (SAR)
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Thiophene Position: 3-Substitution (vs. 2-) may alter steric and electronic interactions with targets. Thiophen-2-yl analogs show higher fungicidal activity .
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Benzyl Substituents: Ortho-substitution (e.g., 2-thiophen-3-yl) enhances conformational rigidity, potentially improving target affinity .
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Pyridine Ring: The 4-carboxamide group is critical for hydrogen bonding with enzymes like NAMPT .
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